molecular formula C28H19ClN6 B393647 5-AMINO-3-[(1Z)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B393647
M. Wt: 474.9g/mol
InChI Key: FFZNXQBESJLVLS-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of indole, pyrazole, and cyanovinyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrazole ring and the cyanovinyl group. Key steps include:

    Formation of the Indole Derivative: This involves the reaction of 4-chlorobenzyl chloride with indole in the presence of a base to form 1-(4-chlorobenzyl)-1H-indole.

    Synthesis of the Pyrazole Ring: The indole derivative is then reacted with hydrazine and a suitable aldehyde to form the pyrazole ring.

    Introduction of the Cyanovinyl Group: The final step involves the reaction of the pyrazole derivative with a cyanovinyl reagent under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings.

    Reduction: Reduction reactions can target the nitro and cyano groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antiviral, anticancer, and antimicrobial properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The indole and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole
  • 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

What sets 5-AMINO-3-[(1Z)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups. This allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H19ClN6

Molecular Weight

474.9g/mol

IUPAC Name

5-amino-3-[(Z)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C28H19ClN6/c29-22-12-10-19(11-13-22)17-34-18-21(24-8-4-5-9-26(24)34)14-20(15-30)27-25(16-31)28(32)35(33-27)23-6-2-1-3-7-23/h1-14,18H,17,32H2/b20-14+

InChI Key

FFZNXQBESJLVLS-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)/C#N)C#N)N

SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)C#N)C#N)N

Origin of Product

United States

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